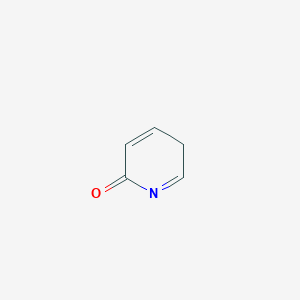
2(5H)-Pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Pyridinone is an organic compound with the molecular formula C5H5NO. It is a heterocyclic compound that contains a pyridine ring and a ketone group. 2(5H)-Pyridinone is a versatile chemical that has various applications in scientific research.
Wirkmechanismus
The mechanism of action of 2(5H)-Pyridinone is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming stable complexes. The formation of these complexes can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2(5H)-Pyridinone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2(5H)-Pyridinone in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry. However, one of the limitations of using 2(5H)-Pyridinone is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many future directions for the use of 2(5H)-Pyridinone in scientific research. One area of interest is the development of new metal complexes for use as catalysts in organic synthesis. Another area of interest is the use of 2(5H)-Pyridinone as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the anti-inflammatory and anti-tumor properties of 2(5H)-Pyridinone make it a promising candidate for the development of new drugs.
Synthesemethoden
The synthesis of 2(5H)-Pyridinone can be achieved by various methods. One of the most common methods is the reaction of pyridine with carbon monoxide and hydrogen in the presence of a catalyst such as nickel or cobalt. Another method involves the reaction of pyridine with an aldehyde or a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate compound that is then treated with an acid to yield 2(5H)-Pyridinone.
Wissenschaftliche Forschungsanwendungen
2(5H)-Pyridinone has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. In addition, 2(5H)-Pyridinone has been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
138169-46-7 |
|---|---|
Produktname |
2(5H)-Pyridinone |
Molekularformel |
C5H5NO |
Molekulargewicht |
95.1 g/mol |
IUPAC-Name |
3H-pyridin-6-one |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2 |
InChI-Schlüssel |
CSMMEAYSMCAJPJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)N=C1 |
Kanonische SMILES |
C1C=CC(=O)N=C1 |
Synonyme |
2(5H)-Pyridinone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



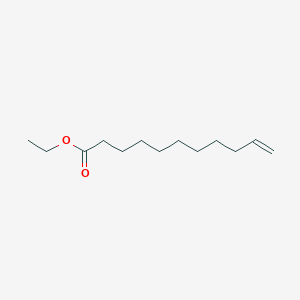
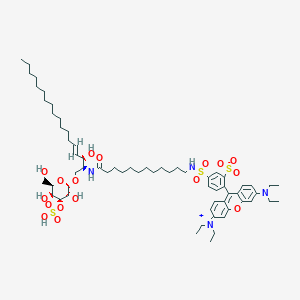
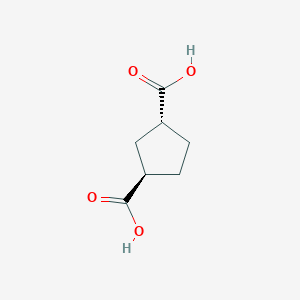
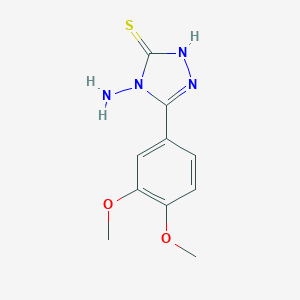
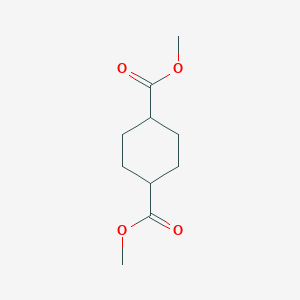
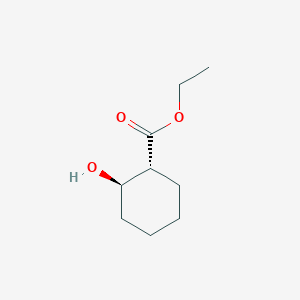
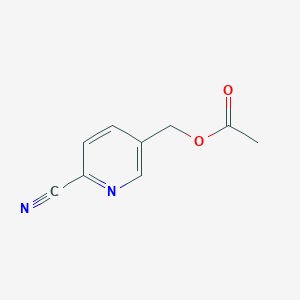
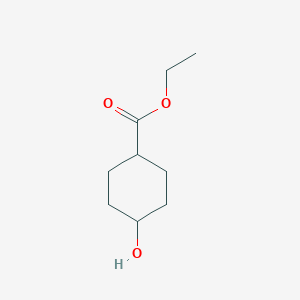
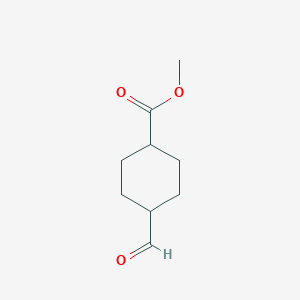
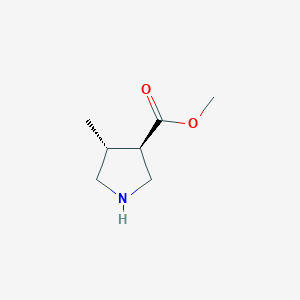
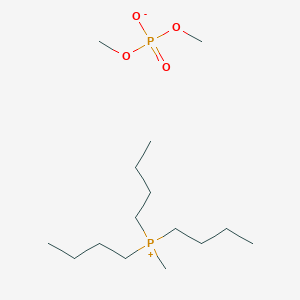
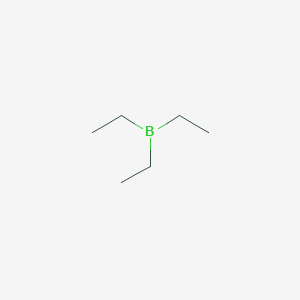
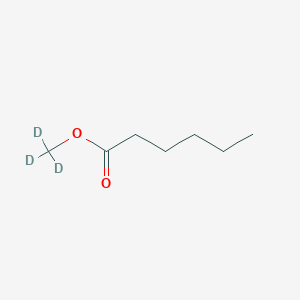
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)